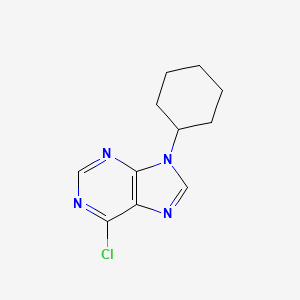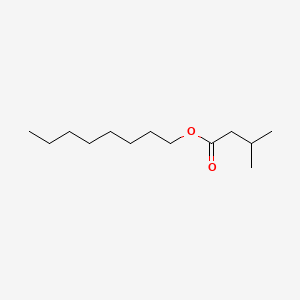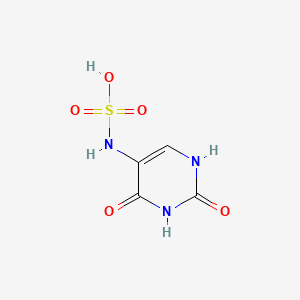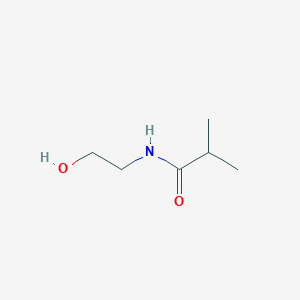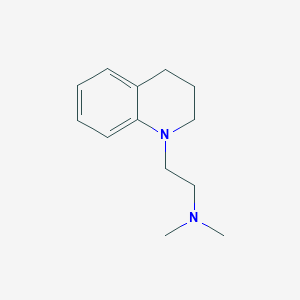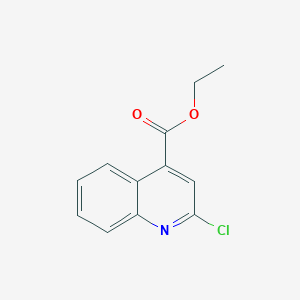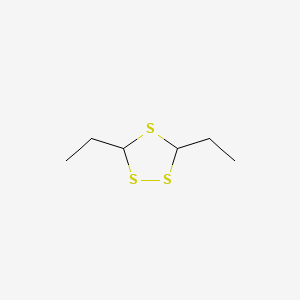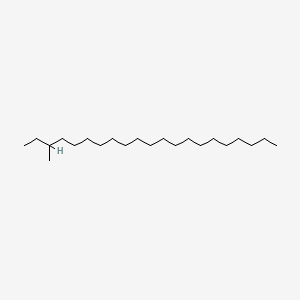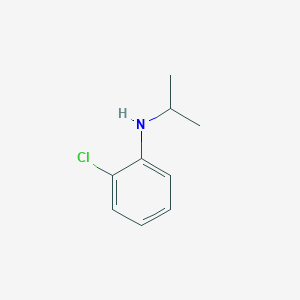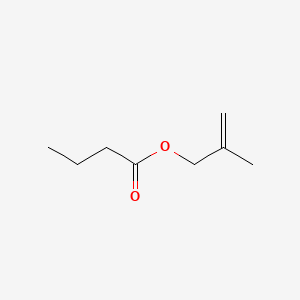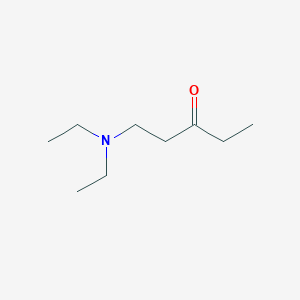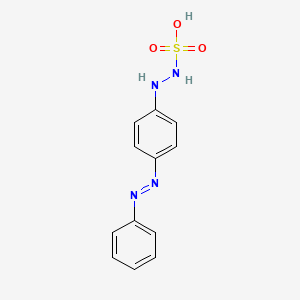
4-Phenyloxane-2,6-dione
概要
説明
4-Phenyloxane-2,6-dione is a chemical compound with the molecular formula C11H10O3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 190.19500 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, related compounds like 4H,8H-pyrano[2,3-f]chromene-4,8-diones have been used in the synthesis of 3-azolyl-6-(1,2-oxazol-5-yl)-2H-chromene-2-ones. This reaction involves the transformation of the γ-pyrone unit of the 4H,8H-pyrano[2,3-f]chromene-4,8-dione system into isoxazole when reacted with hydroxylamine .Physical And Chemical Properties Analysis
This compound has a density of 1.229g/cm3 and a boiling point of 365.7ºC at 760 mmHg . The melting point is not available .科学的研究の応用
Nitisinone and Tyrosine Pathway Disorders
Nitisinone (NTBC), chemically related to 4-Phenyloxane-2,6-dione, has been identified as an effective treatment for hereditary tyrosinaemia type 1 (HT-1) due to its ability to interrupt tyrosine metabolism. This discovery suggests its potential application in managing disorders associated with tyrosine metabolism, including alkaptonuria (AKU), characterized by severe early-onset osteoarthritis. The study by Lock, Ranganath, and Timmis (2014) provides insight into the role of nitisinone in treating these conditions and suggests further investigation into its applications for other tyrosine metabolism disorders (Lock et al., 2014).
Environmental Chemicals and Human Health
Research on non-persistent environmental chemicals, including phthalates and bisphenol A (BPA), reveals widespread exposure among populations. These substances, used in various industrial and consumer products, have been linked to endocrine-disrupting effects and potential involvement in human reproductive disorders. A study overviewing Danish biomonitoring data collected between 2006 and 2012 highlights the need for understanding exposure sources and the impact of these chemicals on human health (Frederiksen et al., 2014).
Volatile Organic Compounds as Biomarkers
The identification of urinary volatile organic compounds (VOCs) as potential biomarkers for diseases like renal cell carcinoma (RCC) points to innovative diagnostic approaches. Wang et al. (2016) found specific VOC profiles in patients with RCC, suggesting that these profiles could serve as a noninvasive means to detect the disease, illustrating the broader application of chemical analysis in medical diagnostics (Wang et al., 2016).
Chronic Conditions and Drug Applications
The application of this compound derivatives in treating chronic conditions such as phenylketonuria (PKU) has been demonstrated through the use of sapropterin dihydrochloride (BH4), a synthetic form of 6R-tetrahydrobiopterin. Studies on long-term effects of BH4/sapropterin on metabolic control and patient-related outcomes indicate significant improvements in dietary phenylalanine tolerance and quality of life for PKU patients (Keil et al., 2013).
Exposure to Synthetic Antioxidants
The presence of synthetic phenolic antioxidants (SPAs) like butylated hydroxytoluene (BHT) in human urine highlights exposure levels to these widely used chemicals in food preservation and cosmetics. Research by Wang and Kannan (2019) on SPAs in urine samples across different populations underscores the importance of monitoring human exposure to these chemicals and assessing their safety and health implications (Wang & Kannan, 2019).
作用機序
Target of Action
It’s worth noting that similar compounds, such as purine-2,6-dione derivatives, have been found to target the transient receptor potential ankyrin 1 (trpa1) channel and phosphodiesterases (pdes) 4b/7a .
Mode of Action
Related compounds have been shown to exhibit their effects through the concomitant blocking of the trpa1 channel and pde4/7 activity . This dual inhibition could potentially lead to significant analgesic and anti-inflammatory activities.
Biochemical Pathways
The inhibition of pde4/7 and trpa1, as seen in related compounds, suggests that it may influence pathways related to inflammation and pain perception .
Pharmacokinetics
A related compound was found to have a favorable pharmacokinetic profile in rats , suggesting that 4-Phenyloxane-2,6-dione might also exhibit suitable ADME properties.
特性
IUPAC Name |
4-phenyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAYXNMUKHONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305132 | |
| Record name | 3-Phenylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-80-9 | |
| Record name | Dihydro-4-phenyl-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 169201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169201 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
